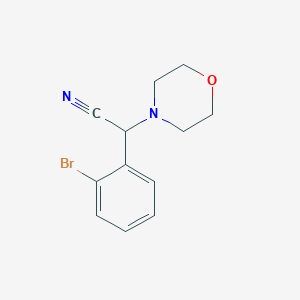

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-bromophenyl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBWNHVPBRFVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile chemical properties

An In-Depth Technical Guide to 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile: Properties, Synthesis, and Reactivity

Executive Summary

This compound is a versatile synthetic intermediate possessing multiple functional groups amenable to diverse chemical transformations. As an α-aminonitrile, it serves as a stable yet reactive scaffold, primarily utilized in the construction of more complex molecular architectures for pharmaceutical and materials science research.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via a three-component Strecker reaction, and an exploration of its key reactive sites—the nitrile, the aryl bromide, and the α-carbon. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for researchers aiming to leverage this compound in their synthetic programs.

Introduction

α-Aminonitriles are a privileged class of organic compounds, serving as crucial precursors to amino acids and a wide range of nitrogen-containing heterocycles.[2] Their synthesis, most famously achieved through the Strecker reaction discovered in 1850, remains a cornerstone of modern organic chemistry.[3] this compound belongs to this class, incorporating a unique combination of functionalities: a morpholine-substituted stereocenter, a reactive nitrile group, and an ortho-substituted bromophenyl ring. This trifecta of reactive centers makes it a particularly valuable building block, offering a platform for sequential or orthogonal functionalization in the development of novel chemical entities. Its utility has been recognized in its role as a "versatile small molecule scaffold"[4] and its structural motifs appear in compounds investigated for various biological targets.[5]

Physicochemical and Spectroscopic Properties

The fundamental properties of the title compound are summarized below. While experimental data for some properties are not widely published, reliable predictions can be made based on its structure.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrN₂O | [6] |

| Molecular Weight | 281.15 g/mol | [4][6] |

| CAS Number | 1157273-16-9 | [6] |

| Appearance | (Predicted) White to off-white solid | - |

| XlogP (Predicted) | 2.1 | [7] |

| Purity | Typically ≥95% | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The expected spectral data are as follows:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60-7.70 (m, 2H): Aromatic protons on the bromophenyl ring.

-

δ 7.30-7.45 (m, 2H): Aromatic protons on the bromophenyl ring.

-

δ 5.10 (s, 1H): The methine proton (CH) at the α-carbon, a characteristic singlet.

-

δ 3.70-3.80 (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom.

-

δ 2.60-2.70 (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 135.0, 133.2, 130.1, 128.0: Aromatic carbons.

-

δ 123.5: Aromatic carbon bearing the bromine atom (C-Br).

-

δ 117.0: Nitrile carbon (C≡N).

-

δ 66.8: Morpholine carbons adjacent to oxygen (-O-CH₂-).

-

δ 61.5: The α-carbon (methine carbon).

-

δ 50.0: Morpholine carbons adjacent to nitrogen (-N-CH₂-).

-

-

Infrared (IR) Spectroscopy (ATR):

-

ν ~2240 cm⁻¹: A weak to medium intensity sharp peak, characteristic of the C≡N stretch.

-

ν ~2960-2850 cm⁻¹: C-H stretching from the morpholine and phenyl rings.

-

ν ~1590, 1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

ν ~1115 cm⁻¹: Strong C-O-C stretching from the morpholine ether linkage.

-

-

Mass Spectrometry (MS):

-

ESI-MS (+): Predicted m/z for [M+H]⁺ at 281.0284, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[7]

-

Synthesis and Purification

The most efficient and common method for preparing α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation.[3][8] This approach offers high atom economy and operational simplicity.

Retrosynthetic Analysis & Rationale

The target molecule can be disconnected into three readily available starting materials: 2-bromobenzaldehyde, morpholine, and a cyanide source. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 2-bromobenzaldehyde and morpholine. Subsequent nucleophilic attack by the cyanide anion on the iminium ion yields the final α-aminonitrile product. The choice of trimethylsilyl cyanide (TMSCN) as the cyanide source is often preferred in modern synthesis as it is less hazardous than hydrogen cyanide and generally provides cleaner reactions under milder conditions.[2]

Detailed Experimental Protocol: Strecker Synthesis

Materials:

-

2-Bromobenzaldehyde

-

Morpholine

-

Trimethylsilyl cyanide (TMSCN)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

To a stirred solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add morpholine (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes. The formation of the intermediate iminium ion is typically observed.

-

Add trimethylsilyl cyanide (1.2 eq) dropwise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Slurry Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Chromatography: Elute the column with a mobile phase starting from 10% ethyl acetate in hexanes, gradually increasing the polarity to 30-40% ethyl acetate.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

Solvent Removal: Remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

Caption: One-pot synthesis and purification workflow.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the distinct reactivity of its three primary functional regions, which can be addressed selectively.

Molecular Reactivity Map

The diagram below highlights the key reactive centers of the molecule.

Caption: Key reactive sites for synthetic modification.

Transformations of the Nitrile Group

The nitrile moiety is a versatile precursor to other critical functional groups.[1]

-

Hydrolysis to Carboxylic Acid: Treatment with strong acid (e.g., refluxing 6M HCl) or base (e.g., refluxing 6M NaOH) will hydrolyze the nitrile to the corresponding carboxylic acid, 2-(2-bromophenyl)-2-(morpholin-4-yl)acetic acid. This introduces a key pharmacophore and a handle for amide coupling reactions.

-

Reduction to Primary Amine: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This yields 2-(2-bromophenyl)-2-(morpholin-4-yl)ethan-1-amine, a valuable diamine building block.

C-Br Bond Functionalization via Cross-Coupling

The ortho-bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[9]

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can be used to construct biaryl systems or introduce vinyl groups.

-

Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl bromide with primary or secondary amines using a palladium catalyst and a specialized phosphine ligand to form new C-N bonds.

Protocol Example: Suzuki Coupling

-

Combine the α-aminonitrile (1.0 eq), the desired boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) in a flask.

-

Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

-

Degas the mixture and heat to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the product via standard chromatographic methods.

Reactivity as an α-Aminonitrile

The α-aminonitrile functional group can act as a "masked" iminium ion equivalent.[8] Deprotonation at the α-carbon is generally difficult, but under certain conditions, the molecule can participate in reactions where it behaves as a synthetic equivalent of an N-acylimminium ion, expanding its utility in constructing complex heterocyclic systems.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Specific toxicity data for this compound is not available. However, its structure warrants caution. Acetonitriles can be toxic, as they can be metabolized in the body to release cyanide, which inhibits cellular respiration.[10][11] Symptoms of cyanide poisoning can be delayed.[10]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent skin and eye contact.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste streams require specialized disposal procedures.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its straightforward preparation via the Strecker reaction and the presence of three distinct, orthogonally reactive functional groups provide a robust platform for the rapid generation of molecular diversity. This guide offers the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this valuable chemical building block.

References

- BenchChem. (2025). Reactivity comparison of alpha-aminonitriles with different substitutions. BenchChem.

- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health.

- ChemicalBook. (n.d.). This compound | 1157273-16-9. ChemicalBook.

- American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.

- ACS Publications. (n.d.). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters.

- PubChemLite. (n.d.). This compound. PubChemLite.

- Cymit Química S.L. (2025). This compound. Cymit Química S.L.

- MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

- ChemRxiv. (n.d.). Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. ChemRxiv.

- PubMed. (n.d.). [Toxicology of acetonitrile]. PubMed.

- ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate.

- PubMed. (2012). (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties. PubMed.

- BenchChem. (2025). potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound [cymitquimica.com]

- 5. (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1157273-16-9 [chemicalbook.com]

- 7. PubChemLite - this compound (C12H13BrN2O) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Multi-technique Approach to the Structural Elucidation of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Introduction

α-Aminonitriles are a pivotal class of organic compounds, distinguished by the presence of both an amino group and a nitrile group on the same carbon atom. This unique structural motif renders them highly versatile intermediates in the synthesis of amino acids, heterocyclic compounds, and various biologically active molecules, making them a subject of intense interest in pharmaceutical and agrochemical research.[1][2] The compound 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile is a representative member of this class, incorporating a brominated aromatic ring and a morpholine substituent, features often associated with modulated pharmacological activity.

The unambiguous determination of its molecular structure is a prerequisite for understanding its chemical reactivity, biological activity, and for ensuring quality control in any synthetic application. This guide provides an in-depth, multi-technique workflow for the structural elucidation of this target molecule, moving from foundational analysis to definitive confirmation. Our approach is designed as a self-validating system, where each analytical technique provides a layer of evidence that, when combined, leads to a single, indisputable structural assignment.

Context: Plausible Synthetic Route via Strecker Reaction

Before delving into the analysis, it is crucial to consider the compound's likely synthetic origin. The most direct and widely used method for preparing α-aminonitriles is the Strecker synthesis, a one-pot, three-component condensation.[3][4] For the target molecule, this would involve the reaction of 2-bromobenzaldehyde, morpholine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN).[5]

This synthetic context establishes a clear hypothesis for the expected structure: the assembly of these three components into the α-aminonitrile framework. Our analytical task is to verify the presence and connectivity of each of these building blocks in the final product.

Mass Spectrometry: Confirming Molecular Formula and Key Elements

The first analytical step is high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental formula of the compound. This technique provides the foundational data upon which all subsequent interpretations are built.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode to favor the formation of the protonated molecular ion [M+H]⁺.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min and acquire the mass spectrum over a range of m/z 100-500.

Interpretation of Mass Spectrometry Data

The primary goal is to identify the molecular ion peak and confirm its isotopic pattern. For this compound (C₁₂H₁₃BrN₂O), the key observations are:

-

Molecular Weight: The nominal molecular weight is 280/282 g/mol , accounting for the two major isotopes of bromine.[6]

-

Isotopic Pattern: The most critical diagnostic feature is the presence of a pair of peaks of nearly equal intensity separated by 2 Da (the 'M' and 'M+2' peaks). This is the characteristic signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes have natural abundances of ~50.7% and ~49.3%, respectively).[7]

-

High-Resolution Mass: The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 281.02840 Da.[8] An experimentally observed mass within 5 ppm of this value confirms the elemental formula C₁₂H₁₄BrN₂O⁺.

-

Fragmentation: While fragmentation is less prominent in soft ionization techniques like ESI, any observed fragments can provide further structural clues. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for amines, which could lead to the loss of the nitrile group or fragmentation of the morpholine ring.[9]

| Ion/Adduct | Predicted m/z | Notes |

| [M(⁷⁹Br)+H]⁺ | 281.02840 | Primary ion for HRMS confirmation. |

| [M(⁸¹Br)+H]⁺ | 283.02635 | Confirms the presence of Bromine. |

| [M(⁷⁹Br)+Na]⁺ | 303.01034 | Common sodium adduct. |

| [M(⁸¹Br)+Na]⁺ | 305.00829 | Sodium adduct of the heavier isotope. |

| Data sourced from predicted values.[8] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

With the molecular formula confirmed, Attenuated Total Reflectance (ATR) IR spectroscopy is employed to quickly identify the key functional groups present in the molecule.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Interpretation of IR Spectrum

The IR spectrum should display characteristic absorption bands corresponding to the functional groups derived from the Strecker reactants.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2240 - 2220 | Nitrile stretch. Crucially, in α-aminonitriles, this peak can be of weak to medium intensity, and in some cases, almost undetectable. [10][11] |

| C-H (Aromatic) | ~3100 - 3000 | Aromatic C-H stretch.[12] |

| C-H (Aliphatic) | ~3000 - 2850 | C-H stretches from the morpholine ring and the methine carbon. |

| C-O-C (Ether) | ~1115 | Strong, characteristic C-O-C asymmetric stretch from the morpholine ring. |

| C-N (Amine) | ~1250 - 1020 | Aliphatic amine C-N stretch.[9] |

| C=C (Aromatic) | ~1600 - 1450 | In-ring C=C stretching vibrations.[12] |

The presence of a weak band in the ~2230 cm⁻¹ region, along with strong aliphatic C-H and C-O-C stretches, provides strong evidence for the proposed α-aminonitrile structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Experiments: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D Experiments: Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings, a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct carbon-proton correlations, and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) carbon-proton correlations.

Interpretation of NMR Spectra

The proton spectrum can be divided into three distinct regions:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | Doublet of doublets | 1H | H-Ar | Aromatic proton ortho to the bromine atom. |

| ~7.35 | Multiplet | 2H | H-Ar | Remaining aromatic protons. |

| ~7.15 | Multiplet | 1H | H-Ar | Remaining aromatic protons. |

| ~5.20 | Singlet | 1H | CH-CN | Methine proton, deshielded by the adjacent nitrile, phenyl ring, and nitrogen atom.[5] |

| ~3.75 | Triplet (apparent) | 4H | -CH₂-O- | Morpholine protons adjacent to the electron-withdrawing oxygen atom.[13] |

| ~2.65 | Triplet (apparent) | 4H | -CH₂-N- | Morpholine protons adjacent to the nitrogen atom.[13] |

The ¹³C and DEPT-135 spectra will reveal all unique carbon environments.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~138 | Absent | C-Ar (quaternary) | Aromatic carbon attached to the methine group. |

| ~133 | CH | C-Ar | Aromatic CH. |

| ~129 | CH | C-Ar | Aromatic CH. |

| ~128 | CH | C-Ar | Aromatic CH. |

| ~127 | CH | C-Ar | Aromatic CH. |

| ~123 | Absent | C-Br (quaternary) | Aromatic carbon attached to bromine.[14] |

| ~117 | Absent | C≡N | Nitrile carbon.[15] |

| ~67 | CH₂ (negative) | -CH₂-O- | Morpholine carbons deshielded by oxygen.[13] |

| ~65 | CH (positive) | CH-CN | Methine carbon, deshielded by adjacent groups. |

| ~49 | CH₂ (negative) | -CH₂-N- | Morpholine carbons adjacent to nitrogen.[13] |

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY: Will confirm the coupling network within the bromophenyl ring and show a correlation between the two sets of morpholine protons.

-

HSQC: Will definitively link each proton signal to its directly attached carbon (e.g., the singlet at ~5.20 ppm will correlate to the carbon at ~65 ppm).

-

HMBC (The Crucial Link): This experiment provides the final proof of connectivity between the fragments. Key expected correlations include:

-

From the methine proton (~5.20 ppm) to the nitrile carbon (~117 ppm) , the quaternary aromatic carbon (~138 ppm), and the morpholine carbons adjacent to nitrogen (~49 ppm).

-

From the morpholine protons (~2.65 ppm) to the methine carbon (~65 ppm) .

-

From the aromatic protons to their neighboring aromatic carbons.

-

This network of HMBC correlations unambiguously confirms that the 2-bromophenyl group and the morpholine ring are both attached to the same methine carbon, which also bears the nitrile group.

Logical Elucidation Workflow

The entire process follows a logical progression from broad characterization to fine structural detail. Each step validates the previous one, ensuring a high degree of confidence in the final structure.

Caption: Workflow for the structural elucidation of this compound.

X-Ray Crystallography: The Unambiguous Proof

For an absolutely definitive structural proof, single-crystal X-ray crystallography can be performed. This technique provides a three-dimensional map of electron density in the molecule, revealing the precise spatial arrangement of every atom.

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm). This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system.[16]

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.[17]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.[17]

The output of a successful crystallographic experiment is a 3D model of the molecule that confirms not only the atom-to-atom connectivity but also precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Conclusion

The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula and confirms the presence of bromine. Infrared spectroscopy identifies the key functional groups—nitrile, ether, and aromatic ring—consistent with the proposed structure. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, linking all fragments together. This multi-technique approach creates a self-validating workflow, ensuring the highest level of confidence in the final structural assignment, a critical requirement for any further research or development involving this compound.

References

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]

-

Strecker Synthesis. (n.d.). Name-Reaction.com. [Link]

-

Strecker amino acid synthesis. (2023). Wikipedia. [Link]

-

Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences. [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

Bernstein, M. P., et al. (2003). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. Advances in Space Research. [Link]

-

Deng, T., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. [Link]

-

Danger, G., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). ResearchGate. [Link]

-

Drake, J. E., et al. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. IUCrData. [Link]

-

Chen, L. & Kang, J. (2010). 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile. Acta Crystallographica Section E. [Link]

-

Blow, D. (2002). X Ray crystallography. Methods in molecular biology. [Link]

-

Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. (2019). ChemRxiv. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

13C | acetonitrile-d3 | NMR Chemical Shifts. (n.d.). NMRS.io. [Link]

-

This compound. (n.d.). BIOFOUNT. [Link]

-

Chehab, S., et al. (n.d.). SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Reactions. University Ibn Tofail. [Link]

-

2-[3-(3-Chlorophenyl)morpholin-4-yl]acetonitrile. (n.d.). PubChem. [Link]

-

2-(4-bromophenyl)acetonitrile. (n.d.). Veeprho. [Link]

-

Al-Suwaidan, I. A., et al. (2020). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015). ResearchGate. [Link]

-

Acetonitrile. (n.d.). NIST WebBook. [Link]

-

IR Spectroscopy - Basic Introduction. (2020). YouTube. [Link]

-

An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. (n.d.). Quick Company. [Link]

-

13C NMR spectrum: 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. [Link]

-

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile. (n.d.). PubChem. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

-

Acetonitrile - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal. [Link]

-

Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). ResearchGate. [Link]

-

2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide. (n.d.). PubChem. [Link]

-

mass spectrum of 2-bromo-2-methylpropane. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. This compound | 1157273-16-9 [chemicalbook.com]

- 7. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. PubChemLite - this compound (C12H13BrN2O) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. astrochemistry.org [astrochemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. acdlabs.com [acdlabs.com]

- 14. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. nmrs.io [nmrs.io]

- 16. Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile CAS number 1157273-16-9

An In-Depth Technical Guide to 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile (CAS 1157273-16-9)

Abstract

This technical guide provides a comprehensive analysis of this compound, a specialized α-aminonitrile positioned as a versatile intermediate in modern organic synthesis and medicinal chemistry. While specific literature on this exact compound is nascent, this document elucidates its core characteristics by dissecting its constituent functional groups: the 2-bromophenyl moiety, the morpholine ring, and the α-aminonitrile core. We present a deductive exploration of its most probable synthetic pathway via a Strecker-type reaction, detail its potential for subsequent chemical transformations, and contextualize its value as a building block for creating complex molecules, particularly in the realm of drug discovery. This guide is designed to bridge the gap between fundamental chemical principles and practical application, offering field-proven insights for researchers aiming to leverage this compound's unique structural attributes.

Structural Analysis and Physicochemical Profile

This compound (CAS: 1157273-16-9) is a precisely substituted α-aminonitrile. Its architecture is a convergence of three key functional domains, each conferring distinct reactivity and utility:

-

The α-Aminonitrile Core: This central feature is a well-established synthon in organic chemistry, serving as a stable precursor to α-amino acids, 1,2-diamines, and various nitrogen-containing heterocycles.[1][2][3][4] The nitrile group is a versatile functional handle, amenable to hydrolysis, reduction, and addition reactions.[5]

-

The Morpholine Moiety: As a secondary amine incorporated into the structure, morpholine is considered a "privileged" scaffold in medicinal chemistry.[6][7] Its inclusion in drug candidates is a proven strategy to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[7][8]

-

The 2-Bromophenyl Group: The bromine atom on the aromatic ring is not merely a substituent; it is a strategic "synthetic handle." It provides a reactive site for a wide array of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage functionalization to build molecular complexity and rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[9]

Table 1: Compound Identity and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1157273-16-9 | ChemicalBook[10] |

| Molecular Formula | C₁₂H₁₃BrN₂O | PubChemLite[11] |

| Molecular Weight | 281.15 g/mol | ChemicalBook[10] |

| Monoisotopic Mass | 280.02112 Da | PubChemLite[11] |

| InChIKey | JDBWNHVPBRFVGZ-UHFFFAOYSA-N | PubChemLite[11] |

| SMILES | C1COCCN1C(C#N)C2=CC=CC=C2Br | PubChemLite[11] |

| XlogP (Predicted) | 2.1 | PubChemLite[11] |

| Purity | Typically >95% | Thoreauchem[12] |

Synthesis Strategy: The Strecker Reaction

The most logical and efficient pathway to this compound is a three-component Strecker-type reaction. This classic multicomponent reaction is renowned for its atom economy and its ability to construct α-aminonitriles in a single pot from an aldehyde, an amine, and a cyanide source.[1][2][13][14][15]

The reaction proceeds via the initial formation of an iminium ion from the condensation of 2-bromobenzaldehyde and morpholine. This electrophilic intermediate is then intercepted by a nucleophilic cyanide anion to form the stable α-aminonitrile product.

Caption: Proposed Strecker synthesis of the target compound.

Causality of Reagent Selection

-

2-Bromobenzaldehyde: This serves as the electrophilic carbonyl component. The aldehyde group is highly reactive towards nucleophilic attack by the amine, and the ortho-bromo substituent makes it a valuable precursor for subsequent cross-coupling reactions.[9][16]

-

Morpholine: As a secondary amine, it readily forms the corresponding iminium ion without the possibility of competing side reactions that can occur with primary amines. Its presence is synthetically desirable for introducing favorable drug-like properties.[6][17][18]

-

Trimethylsilyl Cyanide (TMSCN): While traditional sources like KCN or NaCN are effective, TMSCN is often preferred in modern synthesis. It is less hazardous, highly reactive, and often provides cleaner reactions and higher yields under neutral or mildly acidic conditions, which is beneficial for substrates sensitive to harsh bases.[19][20]

-

Catalyst: The reaction can be catalyzed by a mild Lewis acid, such as Alum (potassium aluminum sulfate).[20] The catalyst activates the aldehyde's carbonyl group, accelerating the initial condensation with morpholine and facilitating the formation of the iminium ion.[20]

Detailed Experimental Protocol (Representative)

The following protocol is a validated, general procedure for the synthesis of α-aminonitriles, adapted for the specific target molecule.

Materials:

-

2-Bromobenzaldehyde (1.0 eq)

-

Morpholine (1.1 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Alum (KAl(SO₄)₂·12H₂O) (0.1 eq, 10 mol%)

-

Acetonitrile (CH₃CN), anhydrous, as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration relative to the aldehyde).

-

Addition of Amine and Catalyst: Add morpholine (1.1 eq) to the solution, followed by the addition of Alum (0.1 eq).

-

Cyanation: Stir the mixture at room temperature for 10-15 minutes to allow for in-situ formation of the iminium ion intermediate. Subsequently, add trimethylsilyl cyanide (1.2 eq) dropwise to the stirring solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and HRMS.

Reactivity and Synthetic Potential

This molecule is a synthetic hub, offering multiple avenues for diversification. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

Caption: Reactivity map of the title compound's key functional groups.

Transformations of the Nitrile Group

-

Hydrolysis: Acid-catalyzed hydrolysis will convert the nitrile into a carboxylic acid, yielding a novel α-amino acid derivative bearing both the 2-bromophenyl and morpholine substituents.[13][21] This product could be a valuable building block for peptide synthesis.

-

Reduction: The nitrile can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides access to 1-(2-bromophenyl)-1-(morpholin-4-yl)ethane-1,2-diamine, a vicinal diamine scaffold.

Transformations of the 2-Bromophenyl Group

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling. This allows for the introduction of a vast array of substituents at a late stage of a synthetic sequence.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines introduces new C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces C-C triple bonds.

-

Applications in Drug Discovery

The strategic combination of functionalities makes this compound a high-value asset for drug discovery programs.

-

Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating diverse chemical libraries. The bromine atom acts as a diversification point for SAR exploration, while the nitrile can be converted into other functional groups to probe different chemical spaces.

-

Introduction of Favorable Properties: The morpholine ring is a well-known pharmacophore that can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[6][7][8] By using this molecule as a building block, medicinal chemists can embed this favorable moiety into new chemical entities from the outset.

-

Access to Novel Chemical Space: The unique substitution pattern—an ortho-brominated phenyl ring and a morpholine on the same stereocenter—provides access to three-dimensional chemical structures that may not be readily accessible through other synthetic routes. This novelty is crucial for identifying new ligands for challenging biological targets.

Safety and Handling

As an α-aminonitrile containing an organobromine component, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, as they can release cyanide in vivo.[22][23] Organobromine compounds can be irritants.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

-

Handling: Avoid creating dust or aerosols. Use established procedures for handling cyanating agents (like TMSCN) during its synthesis.

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic intermediate. Its value is derived from the synergistic interplay of its functional groups. The reliable Strecker synthesis provides straightforward access, while the orthogonal reactivity of the nitrile and bromo-aryl groups offers immense potential for diversification. For researchers and drug development professionals, this compound represents a powerful tool for rapidly constructing novel and complex molecular architectures endowed with the favorable pharmacokinetic properties of the morpholine scaffold, making it a highly relevant building block for the next generation of therapeutic agents.

References

-

Strecker amino acid synthesis - Wikipedia. [Link]

-

Strecker Synthesis - Organic Chemistry Portal. [Link]

-

Strecker Synthesis - Master Organic Chemistry. [Link]

-

Strecker Synthesis - NROChemistry. [Link]

-

Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. [Link]

-

Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. [Link]

-

α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. [Link]

-

ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES - Rasayan Journal of Chemistry. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - NIH. [Link]

-

Morpholine - Wikipedia. [Link]

-

Different reactivity modes of α‐aminonitriles. | Download Scientific Diagram - ResearchGate. [Link]

-

Aminonitriles as building blocks in organic chemistry - Johannes Gutenberg-Universität Mainz. [Link]

-

Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a - ResearchGate. [Link]

-

2-Bromo benzaldehyde, 98% 6630-33-7 India - Ottokemi. [Link]

-

Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles | Organic Letters - ACS Publications. [Link]

-

This compound - PubChemLite. [Link]

-

This compound-1157273-16-9 - Thoreauchem. [Link]

-

1157273-16-9|this compound - BIOFOUNT. [Link]

-

Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI. [Link]

-

2-(4-Bromopyridin-2-yl)acetonitrile | C7H5BrN2 | CID 23438487 - PubChem. [Link]

-

2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide | C31H29N3O5S | CID 11584859 - PubChem. [Link]

-

2-(4-bromophenyl)acetonitrile | CAS 16532-79-9 - Veeprho. [Link]

-

2-(4-Bromophenyl)acetonitrile - ChemBK. [Link]

-

(PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]

-

2-(Benzylamino)-2-(4-bromophenyl)acetonitrile - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. guidechem.com [guidechem.com]

- 10. This compound | 1157273-16-9 [chemicalbook.com]

- 11. PubChemLite - this compound (C12H13BrN2O) [pubchemlite.lcsb.uni.lu]

- 12. This compound-1157273-16-9 - Thoreauchem [thoreauchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. medschoolcoach.com [medschoolcoach.com]

- 15. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. Morpholine - Wikipedia [en.wikipedia.org]

- 19. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 22. chembk.com [chembk.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, a key chemical intermediate with significant potential in drug discovery and development. This document delves into the mechanistic underpinnings of the synthetic strategy, offers a detailed experimental protocol, outlines expected characterization data, and discusses the applications of this versatile molecular scaffold. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Importance of α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. They serve as highly valuable and versatile intermediates in organic synthesis, most notably as direct precursors to α-amino acids through hydrolysis of the nitrile moiety.[1][2] The synthesis of α-aminonitriles is often achieved via the well-established Strecker synthesis, a robust three-component reaction involving an aldehyde, an amine, and a cyanide source.[3][4]

The target molecule, this compound, incorporates three key structural motifs of significant interest in medicinal chemistry:

-

The 2-Bromophenyl Group: Provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

-

The Morpholine Moiety: A privileged scaffold in drug design, often incorporated to improve aqueous solubility, metabolic stability, and pharmacokinetic properties of drug candidates.[5][6]

-

The α-Aminonitrile Core: A reactive and versatile functional group that can be transformed into a variety of other functionalities, positioning the molecule as a key building block for library synthesis.

This guide will focus on the practical synthesis of this compound via a modified Strecker reaction, providing the necessary detail for its successful preparation and characterization in a laboratory setting.

Synthetic Strategy: The Strecker Reaction

The most direct and efficient pathway to this compound is the three-component Strecker reaction. This one-pot synthesis combines 2-bromobenzaldehyde, morpholine, and a cyanide source (typically sodium or potassium cyanide) to form the desired product.

Reaction Mechanism

The reaction proceeds through two key stages: the formation of an iminium ion intermediate, followed by nucleophilic attack by the cyanide ion.[2]

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine, morpholine, on the carbonyl carbon of 2-bromobenzaldehyde. This is often catalyzed by mild acid to protonate the carbonyl oxygen, increasing its electrophilicity. The resulting hemiaminal intermediate rapidly dehydrates to form a resonance-stabilized iminium ion.

-

Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final α-aminonitrile product.

The overall mechanism is depicted below.

Caption: Figure 1: Reaction Mechanism of Strecker Synthesis

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methodologies for the Strecker synthesis.[7][8]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 0.050 | 1.0 | 9.25 g |

| Morpholine | C₄H₉NO | 87.12 | 0.055 | 1.1 | 4.79 g (4.8 mL) |

| Sodium Cyanide | NaCN | 49.01 | 0.055 | 1.1 | 2.70 g |

| Acetic Acid | CH₃COOH | 60.05 | - | - | ~3.0 mL |

| Methanol | CH₃OH | 32.04 | - | - | 100 mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | For extraction |

| Saturated NaHCO₃ | - | - | - | - | For workup |

| Brine | - | - | - | - | For workup |

| Anhydrous MgSO₄ | - | - | - | - | For drying |

Safety Precautions

-

Cyanide Hazard: Sodium cyanide is highly toxic and fatal if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

-

Waste Disposal: All cyanide-containing waste (glassware, solutions) must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional safety guidelines.

-

Acid Addition: The addition of acid to a cyanide solution will generate highly toxic hydrogen cyanide (HCN) gas. Ensure the reaction medium is sufficiently basic before any acidic workup, or perform additions slowly with extreme caution in a fume hood.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (9.25 g, 50 mmol) and methanol (100 mL). Stir the solution at room temperature until the aldehyde is fully dissolved.

-

Amine Addition: Add morpholine (4.8 mL, 55 mmol) to the solution.

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide (2.70 g, 55 mmol) in a minimal amount of water (~10 mL). Carefully add this solution dropwise to the reaction mixture over 10 minutes.

-

Acidification: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add glacial acetic acid (~3.0 mL) dropwise to catalyze the reaction. The pH should be weakly acidic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. To the residue, add dichloromethane (100 mL) and saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Figure 2: Experimental Workflow

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrN₂O | [9][10] |

| Molecular Weight | 281.15 g/mol | [10] |

| Appearance | Expected to be an off-white to yellow solid or oil | - |

| Monoisotopic Mass | 280.02112 Da | [9] |

Predicted Spectroscopic Data

While experimental data for this specific molecule is not widely published, the following are expected spectroscopic characteristics based on its structure and data from analogous compounds.[11]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.6-7.2 (m, 4H): Aromatic protons of the bromophenyl ring.

-

δ 4.8-5.0 (s, 1H): Methine proton (CH) between the phenyl ring and nitrile group.

-

δ 3.8-3.6 (t, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring (-O-CH₂-).

-

δ 2.8-2.6 (t, 4H): Protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-).

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 135-125 (multiple signals): Aromatic carbons.

-

δ ~122 (C-Br): Aromatic carbon attached to bromine.

-

δ ~117 (CN): Nitrile carbon.

-

δ ~67 (-O-CH₂-): Morpholine carbons adjacent to oxygen.

-

δ ~60 (Ar-CH-CN): Methine carbon.

-

δ ~50 (-N-CH₂-): Morpholine carbons adjacent to nitrogen.

-

-

FT-IR (KBr, cm⁻¹):

-

~3060: Aromatic C-H stretch.

-

~2950, 2850: Aliphatic C-H stretch (morpholine).

-

~2240 (weak): C≡N stretch.

-

~1600, 1470: Aromatic C=C stretch.

-

~1115: C-O-C stretch (morpholine).

-

-

Mass Spectrometry (ESI+):

-

m/z [M+H]⁺: 281.0284, 283.0264 (characteristic isotopic pattern for bromine).[9]

-

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive starting material for the synthesis of compound libraries targeting various biological systems.

-

Scaffold for Further Elaboration: The aryl bromide functionality is a key reactive site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents, enabling systematic Structure-Activity Relationship (SAR) studies.

-

Precursor to Bioactive Molecules: The nitrile group can be hydrolyzed to a carboxylic acid to form α-amino acids, or reduced to form a primary amine, leading to vicinal diamine structures. Both are common pharmacophores in drug candidates.

-

Bioisostere and Privileged Structure: The morpholine ring is a well-regarded "privileged structure" in medicinal chemistry, known to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6] Compounds containing substituted phenylacetonitrile cores have been investigated as impurities in active pharmaceutical ingredients and as intermediates in the synthesis of bioactive compounds.[12][13]

Conclusion

This guide has detailed a robust and accessible synthetic route to this compound using the Strecker reaction. By providing a thorough mechanistic explanation, a practical experimental protocol, and a discussion of its potential applications, this document serves as a valuable resource for chemists in the pharmaceutical and biotechnology sectors. The strategic combination of a functionalizable aryl halide, a beneficial morpholine moiety, and a versatile nitrile group establishes this compound as a valuable intermediate for the discovery of next-generation therapeutics.

References

- US4551526A - Synthesis of alpha-aminonitriles.

-

Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation . Organic Syntheses. [Link]

-

This compound . PubChemLite. [Link]

- WO1987002980A1 - NEW PROCESS FOR OBTAINING alpha-AMINO NITRILES AND THEIR APPLICATIONS TO ORGANIC SYNTHESIS.

- US2855428A - Preparation of amino nitriles.

-

Strecker Synthesis . Master Organic Chemistry. [Link]

-

Supporting information . The Royal Society of Chemistry. [Link]

-

Synthesis-of .alpha.-aminonitriles with recycle of aqueous phase . Justia Patents. [Link]

-

Strecker Synthesis . Organic Chemistry Portal. [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines . PubMed. [Link]

-

Strecker amino acid synthesis . Wikipedia. [Link]

- US4072698A - Resolution of aminonitriles.

-

The Strecker Synthesis of Amino Acids . Master Organic Chemistry. [Link]

-

High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction . NIH. [Link]

-

Records of Natural Products-SI . ACG Publications. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors . NIH. [Link]

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile . ResearchGate. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist . ACS Publications. [Link]

-

Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . ResearchGate. [Link]

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4551526A - Synthesis of alpha-aminonitriles - Google Patents [patents.google.com]

- 8. US2855428A - Preparation of amino nitriles - Google Patents [patents.google.com]

- 9. PubChemLite - this compound (C12H13BrN2O) [pubchemlite.lcsb.uni.lu]

- 10. This compound | 1157273-16-9 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, a versatile α-aminonitrile scaffold with potential applications in medicinal chemistry and synthetic organic chemistry. While this specific molecule is not extensively detailed in peer-reviewed literature, this guide synthesizes information on its chemical properties, a probable synthetic route based on the well-established Strecker reaction, and standard analytical techniques for its characterization. The methodologies presented are grounded in established chemical principles for this class of compounds, offering a robust framework for researchers and drug development professionals. This document serves as a foundational resource for the synthesis, characterization, and potential utility of this and structurally related compounds.

Introduction and Chemical Profile

This compound is a substituted α-aminonitrile. This class of compounds is of significant interest as they are precursors to α-amino acids and various nitrogen-containing heterocyclic compounds with potential biological activity.[1] The structure incorporates a bromophenyl group, a morpholine moiety, and a nitrile functional group, each contributing to its chemical reactivity and potential as a building block in drug discovery. The bromine atom provides a site for further functionalization through cross-coupling reactions, while the morpholine group can influence solubility and pharmacokinetic properties. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for diverse derivatization.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1157273-16-9 | ChemicalBook[2] |

| Molecular Formula | C₁₂H₁₃BrN₂O | ChemicalBook[2] |

| Molecular Weight | 281.15 g/mol | ChemicalBook[2] |

| Predicted Boiling Point | 360.1 ± 42.0 °C | ChemicalBook[2] |

| Predicted Density | 1.451 ± 0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 1.33 ± 0.20 | ChemicalBook[2] |

| SMILES | C1COCCN1C(C#N)C2=CC=CC=C2Br | PubChemLite[3] |

Synthetic Methodology: The Strecker Reaction

The most direct and widely adopted method for the synthesis of α-aminonitriles is the Strecker reaction. This one-pot, three-component reaction involves the condensation of a carbonyl compound, an amine, and a cyanide source. For the synthesis of this compound, the logical precursors are 2-bromobenzaldehyde, morpholine, and a cyanide donor like trimethylsilyl cyanide (TMSCN).

Mechanism of the Strecker Reaction

The reaction proceeds through a two-step mechanism. Initially, the amine (morpholine) reacts with the aldehyde (2-bromobenzaldehyde) to form an imine intermediate, often catalyzed by the removal of water or the presence of a Lewis acid. In the second step, the cyanide ion attacks the electrophilic carbon of the imine, yielding the final α-aminonitrile product.

Figure 1: Generalized mechanism of the Strecker synthesis.

Experimental Protocol

The following is a proposed protocol based on general procedures for the Strecker reaction. Researchers should optimize conditions as necessary.

Materials:

-

2-Bromobenzaldehyde

-

Morpholine

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Water

-

Diethyl ether

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add morpholine (1.1 mmol, 1.1 equiv).

-

Stir the mixture at room temperature for 30 minutes.

-

Add trimethylsilyl cyanide (1.2 mmol, 1.2 equiv) dropwise to the solution.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Table 2: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the bromophenyl group (multiplets in the aromatic region), signals for the morpholine ring protons (typically two multiplets), and a singlet for the methine proton adjacent to the nitrile and phenyl groups. |

| ¹³C NMR | Signals for the carbons of the bromophenyl ring, the morpholine ring, the nitrile carbon (typically downfield), and the quaternary carbon. |

| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹), C-H stretching bands for aromatic and aliphatic protons, and C-O stretching for the morpholine ether linkage. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Potential Applications and Future Directions

As a "versatile small molecule scaffold," this compound holds potential in several areas of research:

-

Medicinal Chemistry: It can serve as a starting material for the synthesis of novel compounds with potential therapeutic activities. For instance, structurally related phenylmorpholine analogues have been investigated as neurotransmitter reuptake inhibitors.

-

Agrochemicals: Phenoxyacetonitrile derivatives have been explored for their herbicidal and antifungal properties.

-

Materials Science: The nitrile group and the aromatic ring can be involved in the synthesis of polymers and other advanced materials.

The presence of the bromine atom is particularly advantageous for further molecular elaboration via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.

Figure 2: Potential derivatization pathways and applications.

Safety and Handling

While specific toxicological data for this compound is unavailable, it should be handled with the standard precautions for a research chemical. As an α-aminonitrile, it has the potential to release cyanide under certain conditions (e.g., strong acidic hydrolysis).

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for chemical synthesis. This guide provides a foundational understanding of its properties and a reliable synthetic approach based on the robust Strecker reaction. The multi-functional nature of this compound makes it an attractive starting point for the development of novel molecules in medicinal, agrochemical, and materials research. Further investigation into its biological activity and reactivity is warranted to fully exploit its potential.

References

-

Deng, T., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

Sources

Physical and chemical properties of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Introduction

This compound is a synthetic organic compound characterized by a central carbon atom bonded to a 2-bromophenyl group, a morpholine ring, and a nitrile functional group. This unique combination of moieties suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The presence of the 2-bromophenyl group offers a site for further functionalization through cross-coupling reactions, while the morpholine group can influence solubility and biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C12H13BrN2O | |

| Molecular Weight | 281.15 g/mol | |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from structural analysis |

| pKa | The morpholine nitrogen is expected to be basic, with an estimated pKa of the conjugate acid around 5-6. | Inferred from similar compounds |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three primary functional groups: the 2-bromophenyl ring, the nitrile group, and the morpholine ring.

-

The 2-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, making this compound a valuable building block in the synthesis of more complex molecules.

-

The Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

-

The Morpholine Ring: The nitrogen atom in the morpholine ring is basic and can be protonated to form a salt. It can also act as a nucleophile in certain reactions. The morpholine ring is generally stable under most reaction conditions.

The compound is expected to be stable under standard laboratory conditions, but it should be protected from strong acids, strong bases, and high temperatures to prevent decomposition.

Synthesis

A common method for the synthesis of α-aminonitriles like this compound is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aldehyde (2-bromobenzaldehyde), an amine (morpholine), and a cyanide source (such as trimethylsilyl cyanide).

Synthetic Workflow Diagram

Caption: Proposed Strecker synthesis of the target compound.

Experimental Protocol: Strecker Synthesis

The following is a generalized, representative protocol for the synthesis of this compound.[1][2][3][4]

Materials:

-

2-Bromobenzaldehyde

-

Morpholine

-

Trimethylsilyl cyanide (TMSCN)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (0.5 M) in a round-bottom flask is added morpholine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Trimethylsilyl cyanide (1.2 eq) is added dropwise to the mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired product.

Spectroscopic Data

While specific experimental data for this compound is not widely available, the following are predicted spectroscopic characteristics based on its structure:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 2-bromophenyl group, a singlet for the methine proton adjacent to the nitrile and morpholine groups, and multiplets for the methylene protons of the morpholine ring.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the 2-bromophenyl ring, the nitrile carbon, the methine carbon, and the carbons of the morpholine ring.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N stretch of the nitrile group (around 2250-2210 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-O and C-N stretches of the morpholine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (281.15 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Research and Development

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents and functional materials.

-

Medicinal Chemistry: The ability to functionalize the 2-bromophenyl ring via cross-coupling reactions allows for the synthesis of a diverse library of compounds for screening against various biological targets. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.

-

Materials Science: The rigid aromatic core and the potential for introducing various substituents through the bromine atom make this compound a candidate for the synthesis of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Safety Information

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a compound with significant potential as a versatile building block in organic synthesis. Its unique combination of a functionalizable aromatic ring, a biologically relevant morpholine group, and a reactive nitrile moiety provides a rich platform for the creation of novel molecules with diverse applications in drug discovery and materials science. This guide has provided a comprehensive overview of its physicochemical properties, reactivity, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NROChemistry. Strecker Synthesis. [Link]

-